N-(1-pyridin-4-ylethyl)cyclohexanamine
Overview
Description
Molecular Structure Analysis
The molecular formula of N-(1-pyridin-4-ylethyl)cyclohexanamine is C13H20N2 . Its molecular weight is 204.3113 .Relevant Papers One relevant paper discusses the design, synthesis, and evaluation of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Mechanism of Action
The mechanism by which N-(1-pyridin-4-ylethyl)cyclohexanamine exerts its biological effects is not yet fully understood. It is believed that this compound binds to certain proteins, such as COX-2 and 5-LOX, and inhibits their activity. This inhibition leads to a decrease in the production of certain inflammatory mediators, such as prostaglandins and leukotrienes. Additionally, this compound has been shown to induce apoptosis in cancer cells, likely through a mechanism involving the activation of certain cell death pathways.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of COX-2 and 5-LOX, leading to a decrease in the production of prostaglandins and leukotrienes. Additionally, this compound has been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anti-cancer agent. This compound has also been shown to bind to certain proteins, such as G-protein coupled receptors, which may be involved in its mechanism of action.
Advantages and Limitations for Lab Experiments
N-(1-pyridin-4-ylethyl)cyclohexanamine has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable in aqueous solutions. Additionally, its mechanism of action is well-understood and its biochemical and physiological effects have been studied in detail. However, this compound has several limitations for use in lab experiments. It is not approved for human use and may have toxic effects at high concentrations. Additionally, its effects may be species-dependent, making it difficult to extrapolate results from one species to another.
Future Directions
N-(1-pyridin-4-ylethyl)cyclohexanamine has potential for a variety of future applications. Further research is needed to develop more effective synthesis methods and to investigate its potential as an anti-cancer agent. Additionally, further studies are needed to understand its mechanism of action and to determine its potential therapeutic effects in humans. Additionally, this compound could be used to study the effects of cyclic amines on other proteins and to investigate its potential as a drug delivery system. Finally, this compound could be used to study the effects of cyclic amines on other proteins and to investigate its potential as a drug delivery system.
Scientific Research Applications
N-(1-pyridin-4-ylethyl)cyclohexanamine has been used in a variety of scientific research applications, including studies of its pharmacological properties, its ability to bind to certain proteins, and its potential as an anti-cancer agent. This compound has also been studied for its ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Additionally, this compound has been investigated for its potential to induce apoptosis, or programmed cell death.
properties
IUPAC Name |
N-(1-pyridin-4-ylethyl)cyclohexanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11(12-7-9-14-10-8-12)15-13-5-3-2-4-6-13/h7-11,13,15H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOSUGBBZLQCOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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